3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl fluoride group attached to the pyrazole ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfonyl fluoride reagents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride derivatives .
Scientific Research Applications
3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride include:
3-Bromo-1,5-dimethyl-1H-pyrazole: Lacks the sulfonyl fluoride group but shares the pyrazole core structure.
1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride
Uniqueness
The presence of both the bromine atom and the sulfonyl fluoride group in this compound makes it unique.
Properties
Molecular Formula |
C5H6BrFN2O2S |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H6BrFN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |
InChI Key |
LIMYJVCSSBOTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)F |
Origin of Product |
United States |
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